![molecular formula C92H72CuN8O4 B15245844 Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex is a copper-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense color and stability. This particular compound is characterized by the presence of four bulky substituents, which can influence its chemical and physical properties.
Méthodes De Préparation
The synthesis of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction conditions often include high temperatures and the use of solvents such as quinoline or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bulky substituents on the phthalocyanine ring can be replaced through nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: The compound is used in the production of dyes and pigments due to its intense color and stability.
Mécanisme D'action
The mechanism of action of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can then interact with various biological targets, leading to cell damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar compounds to 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex include other phthalocyanine derivatives such as:
- 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine
- 2,9,16,23-Tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyanine These compounds share similar structural features but differ in the nature of their substituents, which can influence their chemical reactivity and applications. The uniqueness of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex lies in its specific substituents, which provide distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C92H72CuN8O4 |
|---|---|
Poids moléculaire |
1417.1 g/mol |
Nom IUPAC |
copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
Clé InChI |
FDJYIIAGVYBLIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



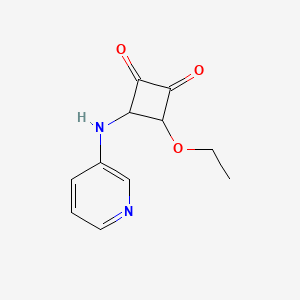
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
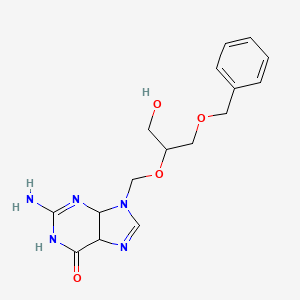

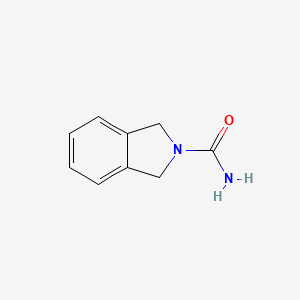
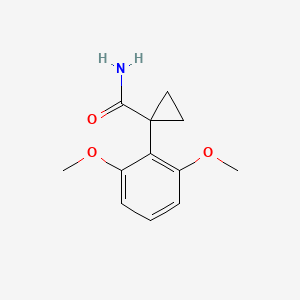
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
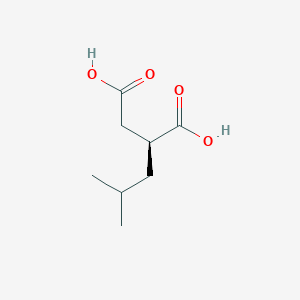
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
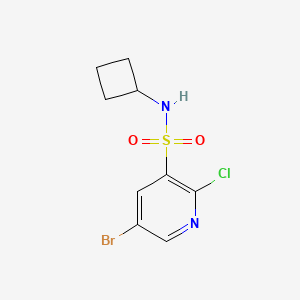

![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

